molecular formula C27H31N3O5 B610664 SAHA-BPyne CAS No. 930772-88-6

SAHA-BPyne

Cat. No. B610664
CAS RN: 930772-88-6
M. Wt: 477.561
InChI Key: VHTATGLVGGHVIS-UHFFFAOYSA-N
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Description

SAHA-BPyne is an activity-based protein profiling (ABPP) probe for detecting HDAC activity . It covalently labels the proximal proteins through a photoactivation . SAHA-BPyne inhibits HDAC activity in HeLa nuclear lysate with an IC50 of less than 5 μM .


Synthesis Analysis

SAHA-BPyne contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs .


Molecular Structure Analysis

The molecular formula of SAHA-BPyne is C27H31N3O5 . The formal name is N1-hydroxy-N8-[4-[4-[ (1-oxo-5-hexyn-1-yl)amino]benzoyl]phenyl]-octanediamide .


Chemical Reactions Analysis

SAHA-BPyne labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM . It demonstrates an IC50 value of 3 μM for inhibition of HDAC activity in HeLa cell nuclear lysates in an HDAC activity assay .


Physical And Chemical Properties Analysis

The molecular weight of SAHA-BPyne is 477.55 . It is soluble in DMSO and methanol at 5 mg/ml .

Future Directions

While specific future directions for SAHA-BPyne are not mentioned in the search results, its ability to profile HDAC activities in proteomes and live cells suggests potential applications in studying HDAC function and potential anticancer therapeutics .

properties

IUPAC Name

N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTATGLVGGHVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SAHA-BPyne

Q & A

Q1: How does SAHA-BPyne interact with HDACs and what are the downstream effects of this interaction?

A1: SAHA-BPyne functions as an "activity-based probe" [, ], meaning it specifically targets active HDAC enzymes. It incorporates structural features of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to bind to the enzyme's active site.

Q2: What makes SAHA-BPyne particularly effective for profiling HDACs in live cells compared to other similar probes?

A2: While several probes demonstrate potent HDAC inhibition and labeling capabilities in prepared proteomes, SAHA-BPyne exhibits superior performance specifically in live cells []. Interestingly, this enhanced efficacy isn't solely attributed to its binding affinity for HDACs.

Q3: How has SAHA-BPyne been used to study HDAC activity in a disease model?

A3: SAHA-BPyne has been successfully employed to compare HDAC1 activity and expression levels in cancer cells treated with parthenolide, a cytotoxic agent []. This demonstrates the utility of SAHA-BPyne as a tool for studying HDAC function in a disease context and highlights its potential for future investigations into HDAC activity in various biological systems and disease models.

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